4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide
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Description
4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide is a useful research compound. Its molecular formula is C35H36Cl4N4O6S2 and its molecular weight is 814.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 814.080088 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide , also known as a sulfamoyl-benzamide derivative, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from diverse research studies to elucidate its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzamide core substituted with bis(2-chloroethyl) sulfamoyl groups. Its chemical formula is C19H19Cl2N3O3S with notable properties such as:
- Molecular Weight : 426.34 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of HepG2 cells with an IC50 value of 1.30 μM , indicating potent anticancer properties compared to standard treatments like SAHA (Suberoylanilide Hydroxamic Acid) .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
---|---|---|---|
HepG2 | 1.30 | SAHA | 17.25 |
MCF-7 | <10 | Doxorubicin | 0.63-1.32 |
A549 | <10 | Pemetrexed | 1.26 |
The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of histone deacetylases (HDACs). Specifically, it has been shown to selectively inhibit HDAC3, which plays a crucial role in tumor cell proliferation and survival . The compound promotes apoptosis and causes G2/M phase arrest in the cell cycle, contributing to its antitumor activity.
Antimicrobial Activity
Beyond its anticancer potential, the compound also exhibits antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains, indicating a broad-spectrum antimicrobial activity linked to its sulfamoyl group .
Table 2: Antimicrobial Activity Overview
Microbial Strain | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate | |
Mycobacterium tuberculosis | Effective |
Case Studies
In a recent study, the compound was evaluated in a xenograft model where it demonstrated a tumor growth inhibition (TGI) of 48.89% compared to control groups . This highlights its potential for clinical applications in cancer therapy.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36Cl4N4O6S2/c36-17-21-42(22-18-37)50(46,47)32-13-5-28(6-14-32)34(44)40-30-9-1-26(2-10-30)25-27-3-11-31(12-4-27)41-35(45)29-7-15-33(16-8-29)51(48,49)43(23-19-38)24-20-39/h1-16H,17-25H2,(H,40,44)(H,41,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQNVDCXSBTBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36Cl4N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.